The synthesis of 26-deoxycimicifugoside can be approached through various methods, predominantly involving extraction from natural sources or synthetic organic chemistry techniques.
Methods:
Technical Details:
The molecular formula of 26-deoxycimicifugoside is with a molecular weight of approximately 432.44 g/mol.
Structure:
Data:
26-Deoxycimicifugoside can undergo various chemical reactions typical of flavonoids and glycosides:
Technical Details:
The mechanism of action for 26-deoxycimicifugoside primarily involves its interaction with cellular pathways related to cancer cell proliferation:
Data:
Physical Properties:
Chemical Properties:
Relevant Data or Analyses:
26-Deoxycimicifugoside has several scientific uses:
Triterpenoid glycosides in Cimicifuga are classified under the cycloartane-type skeleton, distinguished by a 9β,19-cyclopropane ring and varying oxygenation patterns at C-15, C-16, C-22, C-23, C-24, C-25, and C-27. 26-Deoxycimicifugoside (systematic name: (23R,24S)-16β,23;16α,24-Diepoxy-9,19-cyclolanostan-3β,15α-diol 3-O-β-D-xylopyranoside) belongs to the actabinoxol subclass due to its dual oxygen-bridged ring system (C-16/C-23 and C-16/C-24) [5]. This nomenclature resolves ambiguities in historical trivial names (e.g., "cimigenol-3-O-xyloside" variants) by specifying stereochemistry and substitution [5].
Table 1: Classification of Key Cycloartane Triterpenes in Cimicifuga
Compound Name | Aglycone Skeleton | Glycoside | Key Structural Features |
---|---|---|---|
26-Deoxycimicifugoside | Actabinoxol | β-D-Xyloside | 16,22-ether bridge; 23-OH; 25-H |
Cimicifugoside | Actabinoxol | β-D-Xyloside | 16,22-ether bridge; 23-OH; 25-OH |
25-Chlorodeoxycimigenol-3-O-β-D-xyloside | Actabinoxol | β-D-Xyloside | 16,22-ether bridge; 23-OH; 25-Cl |
Actein | Actabinoxol | β-D-Xyloside | 16,22-ether bridge; 15-OH; 25-acetyl |
23-epi-26-Deoxyactein | Actabinoxol | β-D-Xyloside | 16,22-ether bridge; 15-OH; 23α-OH; 25-H |
The C-25 deoxygenation in 26-deoxycimicifugoside significantly alters polarity, evidenced by a ~20-minute retention time shift in reversed-phase HPLC compared to hydroxylated analogues [2]. Chlorination artifacts (e.g., 25-chloro derivatives) may form during extraction, complicating isolation; these exhibit even higher lipophilicity (ΔRₜ ~42 min vs. cimicifugoside) [2] [5].
Cimicifuga rhizomes have been integral to Native American medicine, particularly among the Cherokee, who used black cohosh (C. racemosa) for gynecological support, labor pain, rheumatism, and kidney ailments [4] [6]. Traditional preparations involved decoctions or poultices of dried roots/rhizomes. This knowledge transferred to 18th-century Eclectic physicians in North America, who documented its use for "female weakness" and menstrual irregularities [1] [6].
Asian species (C. foetida, C. dahurica, C. simplex), known as Sheng Ma in Traditional Chinese Medicine, were historically employed for antipyretic and anti-inflammatory purposes rather than gynecological conditions [3]. This divergence highlights species-specific chemotypes: Asian species contain markers like cimifugin (a chromone) absent in C. racemosa, while 26-deoxycimicifugoside occurs across multiple species [3] [6]. Modern quality control relies on HPLC-ELSD/PDA fingerprinting to distinguish species based on triterpene glycoside profiles, preventing adulteration—a critical concern since 2005 AHPA trade recommendations [3].
9,19-Cyclolanostanes, including 26-deoxycimicifugoside, exhibit multifaceted bioactivities:
Downregulation of IL-8 synthesis induced by influenza virus [1]
Neuroendocrine Effects: Though non-estrogenic, 26-deoxycimicifugoside contributes to Cimicifuga extracts’ serotonergic and dopaminergic activities. Ethanolic extracts (e.g., Remifemin®) alleviate menopausal hot flashes via opioid receptor modulation (hMOR agonism) and monoaminergic pathways [1] [6].
Osteogenic Activity: Cycloartane glycosides enhance osteoblast differentiation and bone mineralization. In vitro, actein and related compounds upregulate BMP-2 and Runx2 expression, suggesting utility for postmenopausal osteoporosis [6].
Table 2: Documented Bioactivities of Cyclolanostane Glycosides
Activity | Mechanism/Model | Key Compounds | Potency/Results |
---|---|---|---|
Anti-inflammatory | Neutrophil elastase inhibition | Fukinolic acid | IC₅₀ = 0.23 μM [1] |
Anti-inflammatory | TNF-α inhibition in macrophages | Cimiracemate A | Significant suppression at 10 μM [1] |
Neuroendocrine | hMOR receptor binding | C. racemosa ethanolic extract | Agonist activity [1] |
Antidepressant | Forced swim test (rat model) | C. foetida extract (XMT®) | ↓ Immobility time [1] |
Osteogenic | Osteoblast differentiation (MC3T3-E1 cells) | Actein, 23-epi-26-deoxyactein | ↑ Alkaline phosphatase, collagen synthesis [6] |
The C-25 deoxygenation in 26-deoxycimicifugoside may enhance membrane permeability due to reduced polarity, potentially influencing pharmacokinetics. Gastric conversion to chlorinated derivatives ("nature’s prodrugs") could further alter bioavailability and target engagement [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: